molecular formula C21H30N2O6 B3950176 [1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

[1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

Cat. No.: B3950176
M. Wt: 406.5 g/mol
InChI Key: AQDBVGWISYMMGI-UHFFFAOYSA-N
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Description

[1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a morpholine ring, and an oxalic acid moiety, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.C2H2O4/c1-2-16-3-5-17(6-4-16)15-20-9-7-18(8-10-20)19(22)21-11-13-23-14-12-21;3-1(4)2(5)6/h3-6,18H,2,7-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBVGWISYMMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the ethylphenyl group. The morpholine ring is then incorporated through nucleophilic substitution reactions. Finally, the oxalic acid moiety is introduced via esterification or amidation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and morpholine derivatives, such as:

  • [1-(4-Methylphenyl)piperidin-4-yl]-morpholin-4-ylmethanone
  • [1-(4-Chlorophenyl)piperidin-4-yl]-morpholin-4-ylmethanone

Uniqueness

What sets [1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Reactant of Route 2
[1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

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